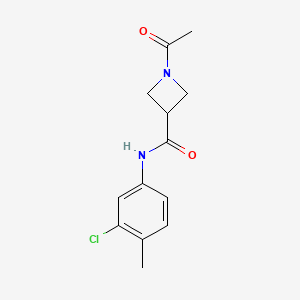

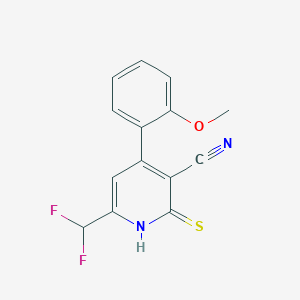

1-乙酰基-N-(3-氯-4-甲基苯基)氮杂环丁-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide" is a derivative of azetidine, a four-membered nitrogen-containing ring. The structure of azetidine derivatives has been of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. The azetidine ring is known for its reactivity due to ring strain, which can be exploited in various chemical reactions.

Synthesis Analysis

In the context of synthesizing azetidine derivatives, the paper titled "Three component coupling reactions of N-acetyl-2-azetine- rapid stereoselective entry to 2,3,4-trisubstituted tetrahydroquinolines" describes a method where N-acetyl-2-azetine undergoes a Lewis acid-catalyzed [4 + 2]-cycloaddition with imines derived from aromatic amines. This reaction produces a mixture of exo-endo diastereoisomeric azetidine cycloadducts, which can further react with aromatic amines to yield 2,3,4-trisubstituted tetrahydroquinolines with good to excellent yield, predominantly as one diastereoisomer. This method could potentially be applied or adapted for the synthesis of "1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite complex, as demonstrated in the paper "Synthesis and crystal structure of 1-acetyl-3-bromo-3-phenylazetidine and 1-phenyl-2-(N-acetyl-N-formyl)-aminoethanone" . The study reports the crystal structure of 1-acetyl-3-bromo-3-phenylazetidine, which is closely related to the compound of interest. The azetidine ring in this molecule is nearly planar, indicating that the atoms of the ring are closely aligned within a flat plane. This planarity is a result of the geometric constraints imposed by the four-membered ring structure. The crystallographic analysis provides insights into the bond lengths and angles, which are crucial for understanding the reactivity and interaction of the azetidine ring with other molecules.

Chemical Reactions Analysis

Azetidine derivatives are known to participate in various chemical reactions due to the inherent ring strain and the presence of a reactive nitrogen atom. The [4 + 2]-cycloaddition reaction mentioned in is an example of how azetidine derivatives can be used to construct more complex molecules. The reactivity of the azetidine ring can be further exploited in substitution reactions, ring expansion, or transformation into other heterocycles. The specific reactivity patterns of "1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide" would depend on the substituents attached to the azetidine ring and the electronic effects they impart.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide," we can infer some properties based on the related structures studied. For instance, the crystallographic data from suggest that azetidine derivatives can have a range of densities and crystal packing, which can affect their solubility and stability. The presence of substituents such as acetyl and chloro-methylphenyl groups will influence the compound's polarity, boiling point, melting point, and solubility in various solvents. These properties are essential for the practical application of the compound in chemical synthesis and pharmaceutical development.

科学研究应用

AChE 抑制剂的预防功效

本化合物 1-乙酰基-N-(3-氯-4-甲基苯基)氮杂环丁-3-甲酰胺与胆碱酯酶抑制剂具有结构相似性。Lorke 和 Petroianu (2018) 的一项研究讨论了可逆乙酰胆碱酯酶 (AChE) 抑制剂对有机磷酸酯暴露的预处理功效。虽然没有提到具体化合物,但由于结构相似性和 AChE 抑制活性的潜力,因此具有相关性。该研究表明,像 K-27 这样的可逆 AChE 抑制剂对广泛的有机磷酸酯提供了显着的预防功效,表明类似化合物在减轻有机磷酸酯毒性方面具有潜在应用 (Lorke & Petroianu, 2018)。

在立体选择性合成中的潜力

Philip 等人(2020 年)强调了手性亚磺酰胺(特别是叔丁基亚磺酰胺)在氮杂环(如氮杂环丁)的立体选择性合成中的效用。鉴于结构相关性,1-乙酰基-N-(3-氯-4-甲基苯基)氮杂环丁-3-甲酰胺在各种结构复杂且治疗相关的化合物的立体选择性合成中可能具有潜在应用 (Philip 等,2020)。

参与蛋白质周转

Kuhl 等人(1998 年)对大鼠中 N-甲基组氨酸(3-meH)乙酰化作用的研究表明,N-乙酰化在蛋白质周转和肌肉分解代谢中具有重要意义。虽然这项研究并未直接涉及 1-乙酰基-N-(3-氯-4-甲基苯基)氮杂环丁-3-甲酰胺,但 N-乙酰化化合物参与蛋白质周转等生物过程,强调了该化合物在相关生化途径中的潜在意义 (Kuhl 等,1998)。

作用机制

未来方向

The future directions for research on “1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide” and similar azetidine derivatives could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential applications in medicinal chemistry and drug discovery.

属性

IUPAC Name |

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-8-3-4-11(5-12(8)14)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQUVWPLMMKHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)